molecular formula C5H5N3O2 B112594 5-Aminopyrazine-2-carboxylic acid CAS No. 40155-43-9

5-Aminopyrazine-2-carboxylic acid

Cat. No.: B112594
CAS No.: 40155-43-9
M. Wt: 139.11 g/mol
InChI Key: FMEFOOOBIHQRMK-UHFFFAOYSA-N
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Description

5-Aminopyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H5N3O2 It is a derivative of pyrazine, characterized by the presence of an amino group at the 5-position and a carboxylic acid group at the 2-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Aminopyrazine-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the substitution reaction of 5-chloropyrazine-2-carboxylic acid with an aqueous solution of ammonia. The reaction is typically carried out in microwave pressurized vials with stirring at a reaction temperature of 100°C for 30 minutes .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to achieve higher yields and scalability. For example, the synthesis of favipiravir, an antiviral drug, utilizes this compound as an intermediate. The process involves multiple steps, including regioselective chlorination, bromination, and cyanation, followed by nucleophilic fluorination and nitrile hydration .

Chemical Reactions Analysis

Types of Reactions

5-Aminopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common Reagents and Conditions

    Substitution Reactions: Aqueous ammonia is commonly used for substitution reactions.

    Oxidation: Hydrogen peroxide can be used as an oxidizing agent.

    Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution Products: this compound can be converted to various substituted pyrazines.

    Oxidation Products: Oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid.

    Reduction Products: Reduction can yield 5-hydroxypyrazine-2-carboxylic acid.

Scientific Research Applications

5-Aminopyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminopyrazine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity. Its ability to serve as an intermediate in the synthesis of various pharmaceuticals and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

5-aminopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEFOOOBIHQRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619638
Record name 5-Aminopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40155-43-9
Record name 5-Aminopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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